molecular formula C10H9IO2 B11841707 7-Iodo-5-methoxy-2,3-dihydroinden-1-one

7-Iodo-5-methoxy-2,3-dihydroinden-1-one

Cat. No.: B11841707
M. Wt: 288.08 g/mol
InChI Key: KHUQKNMOWYRTIE-UHFFFAOYSA-N
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Description

7-Iodo-5-methoxy-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an iodine atom at the 7th position and a methoxy group at the 5th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 5-methoxy-2,3-dihydroinden-1-one. The process can be summarized as follows:

    Starting Material: 5-methoxy-2,3-dihydroinden-1-one.

    Iodination: The starting material is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 7th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5-methoxy-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Iodo-5-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Iodo-5-methoxy-2,3-dihydroinden-1-one involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Methoxy-2,3-dihydroinden-1-one: Similar structure but with a methoxy group at the 7th position instead of iodine.

    2,3-Dihydro-1H-inden-1-one: The parent compound without any substituents.

Uniqueness

7-Iodo-5-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

7-iodo-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3H2,1H3

InChI Key

KHUQKNMOWYRTIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)CC2)C(=C1)I

Origin of Product

United States

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